molecular formula C3H4N6 B13519586 5-(azidomethyl)-1H-1,2,3-triazole

5-(azidomethyl)-1H-1,2,3-triazole

Cat. No.: B13519586
M. Wt: 124.10 g/mol
InChI Key: KQBQJKUOKWVLBJ-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1H-1,2,3-triazole is a compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, particularly in the context of RNA and DNA functionalization through click chemistry . The azide group in this compound makes it highly reactive and useful in various chemical reactions.

Preparation Methods

One common method is the one-pot synthesis from 2’,3’-protected ribonucleosides using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) as halogenating agents . This method is compatible with all four standard ribonucleosides and provides excellent yields. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.

Chemical Reactions Analysis

5-(Azidomethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, reducing agents like lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include triazoles, amines, and other substituted derivatives.

Mechanism of Action

The mechanism by which 5-(azidomethyl)-1H-1,2,3-triazole exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. This interaction can alter the properties of the target molecules, making the compound useful in labeling and functionalization applications .

Comparison with Similar Compounds

Similar compounds to 5-(azidomethyl)-1H-1,2,3-triazole include:

What sets this compound apart is its specific structure, which makes it particularly suitable for click chemistry and bioorthogonal labeling, providing a unique combination of stability and reactivity.

Properties

IUPAC Name

4-(azidomethyl)-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N6/c4-8-5-1-3-2-6-9-7-3/h2H,1H2,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBQJKUOKWVLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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